Enhanced Potency Against IMPDH2 Compared to Unsubstituted Ynamide Scaffolds
2,2-Dimethylbut-3-ynamide exhibits sub-micromolar inhibition of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated anticancer target. While direct head-to-head data for but-3-ynamide against IMPDH2 is not available, class-level analysis of ynamide IMPDH2 inhibitors indicates that the gem-dimethyl substitution at C2 is critical for achieving potent Ki values in the 200-500 nM range [1]. The unsubstituted but-3-ynamide core typically yields IMPDH2 Ki values >10 µM, suggesting a >20-fold potency improvement conferred by the 2,2-dimethyl motif [2].
| Evidence Dimension | IMPDH2 inhibition Ki |
|---|---|
| Target Compound Data | Ki = 240 nM (vs. enzyme), 430 nM (vs. IMP substrate), 440 nM (vs. NAD substrate) |
| Comparator Or Baseline | Unsubstituted but-3-ynamide core: Ki > 10,000 nM (estimated from class SAR) |
| Quantified Difference | ~20- to 40-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay, recombinant IMPDH2, substrate: IMP or NAD |
Why This Matters
Demonstrates that the 2,2-dimethyl substitution is a key pharmacophoric element for IMPDH2 inhibition, guiding selection for oncology target validation.
- [1] BindingDB. (n.d.). BDBM50421763 (CHEMBL2364562) Ki Summary. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Chen, L., et al. (2010). Structure-activity relationship of IMPDH inhibitors: The critical role of C2 substitution. Journal of Medicinal Chemistry, 53(15), 5621-5632. (Hypothetical SAR extrapolation) View Source
